molecular formula C18H16ClN7O4S B2416143 1-(4-chlorobenzyl)-3,7-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 923122-64-9

1-(4-chlorobenzyl)-3,7-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2416143
CAS RN: 923122-64-9
M. Wt: 461.88
InChI Key: FTDOXNTXRCCNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3,7-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H16ClN7O4S and its molecular weight is 461.88. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Creation

1-(4-chlorobenzyl)-3,7-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-1H-purine-2,6(3H,7H)-dione and its derivatives have been primarily studied for their synthetic accessibility and chemical properties. Gobouri (2020) explored the synthesis of new derivatives bearing the purine structure, emphasizing the elucidation of their chemical structures using spectroscopic methods like 1H-NMR, 13C-NMR, and MS spectrometry. The research mainly focused on the synthetic processes and the structural verification of the newly synthesized compounds (Gobouri, 2020).

Chemical Reactions and Interactions

Studies have delved into the reaction patterns and interaction behaviors of related chemical structures. Meshcheryakova and Kataev (2013) investigated the synthesis of thietanyl-substituted derivatives, discussing the conditions and outcomes of their reactions. These studies provide valuable insights into the reactivity and potential applications of the compounds in various chemical domains. The alkylation processes, reaction conditions, and the nature of the products formed were primary focuses, offering a deeper understanding of the chemical behavior of these compounds (Meshcheryakova & Kataev, 2013).

Protective Group Application in Synthesis

The application of protective groups in synthesis represents a crucial strategy in medicinal chemistry. Khaliullin and Shabalina (2020) discussed the use of thietanyl as a protective group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. Their study emphasized the advantages of this method, including the stability of the protective group during nucleophilic substitution and the mild conditions required for the experiments, highlighting the technique's efficacy in synthesizing purine derivatives (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN7O4S/c1-22-9-20-14(26(29)30)16(22)31-17-21-13-12(23(17)2)15(27)25(18(28)24(13)3)8-10-4-6-11(19)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDOXNTXRCCNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1SC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3,7-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-1H-purine-2,6(3H,7H)-dione

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